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molecular formula C11H16BrN B1625017 N-(4-Bromobenzyl)-N-ethylethanamine CAS No. 4885-19-2

N-(4-Bromobenzyl)-N-ethylethanamine

Cat. No. B1625017
M. Wt: 242.16 g/mol
InChI Key: SXEJQBLAVTUYPB-UHFFFAOYSA-N
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Patent
US07879808B2

Procedure details

The procedure of step (i) of Reference Example 2 was repeated, except that 4-bromophenethyl alcohol was used instead of 4-bromobenzylalcohol and various amines were used instead of 2,5-dihydro-1H-pyrrole. The following compounds thus synthesized were used in the Examples.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6]CO)=[CH:4][CH:3]=1.[NH:11]1[CH2:15][CH:14]=[CH:13][CH2:12]1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:11]([CH2:15][CH3:14])[CH2:12][CH3:13])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(CCO)C=C1
Step Two
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following compounds thus synthesized

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(CN(CC)CC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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